4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol
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Overview
Description
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol is a complex organic compound that belongs to the class of imidazole and phenazine derivativesThe unique structure of this compound allows it to interact with metal ions and other molecules, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of a catalyst such as manganese (III) acetate. This one-pot process is carried out at room temperature and yields the desired compound with a high efficiency of 80-85% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
Scientific Research Applications
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions such as uranyl and copper.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol involves its interaction with metal ions and other molecules. The compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can result in changes in the electronic and optical properties of the metal complexes, leading to increased fluorescence or other effects . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in cells.
Comparison with Similar Compounds
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol is unique due to its extended conjugation and ability to form stable complexes with metal ions. Similar compounds include:
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: Lacks the methoxy group, which can affect its binding properties and fluorescence.
2-(2-Hydroxy-phenyl)benzimidazole derivatives: These compounds have dual emission characteristics, unlike the single fluorescence band observed in this compound.
The presence of the methoxy group in this compound enhances its solubility and may influence its reactivity and binding affinity compared to similar compounds.
Properties
CAS No. |
114991-90-1 |
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Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-(10H-imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C20H14N4O2/c1-26-19-8-11(6-7-18(19)25)20-23-16-9-14-15(10-17(16)24-20)22-13-5-3-2-4-12(13)21-14/h2-10,21,25H,1H3 |
InChI Key |
IJXPWRJSJBJMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Origin of Product |
United States |
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